molecular formula C19H14N4O2 B251011 N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide

N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide

Cat. No. B251011
M. Wt: 330.3 g/mol
InChI Key: OBGLNFBYJZVABD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide, also known as MNPN, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. MNPN is a small molecule inhibitor that selectively targets a specific protein, making it a valuable tool for studying various biochemical and physiological processes.

Mechanism of Action

N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide acts as a selective inhibitor of a specific protein, preventing its activity and disrupting various cellular processes. This protein is involved in the regulation of various signaling pathways, including those involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and promote autophagy in neurons. N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide has also been shown to inhibit the growth of cancer cells and reduce inflammation in various tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide is its selectivity, which allows for the study of specific proteins and pathways without affecting other cellular processes. N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide is also relatively easy to synthesize, making it accessible to researchers. However, N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments.

Future Directions

For the use of N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide include the investigation of drug resistance in cancer cells and the development of new therapeutics for various diseases.

Synthesis Methods

The synthesis of N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide involves a series of chemical reactions, including the condensation of 2-methyl-4-aminophenol and 2-acetylpyridine to form 2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenol. This intermediate is then reacted with nicotinic acid to obtain N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide.

Scientific Research Applications

N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide has been found to have various applications in scientific research. It has been used to study the role of specific proteins in cellular processes, such as apoptosis and autophagy. N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide has also been used to investigate the mechanisms of various diseases, including cancer and neurodegenerative disorders.

properties

Molecular Formula

C19H14N4O2

Molecular Weight

330.3 g/mol

IUPAC Name

N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C19H14N4O2/c1-12-10-13(19-23-17-16(25-19)5-3-9-21-17)6-7-15(12)22-18(24)14-4-2-8-20-11-14/h2-11H,1H3,(H,22,24)

InChI Key

OBGLNFBYJZVABD-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CN=CC=C4

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CN=CC=C4

Origin of Product

United States

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